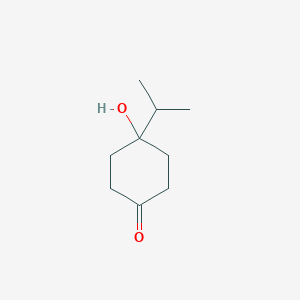

4-Hydroxy-4-isopropylcyclohexanone

Descripción general

Descripción

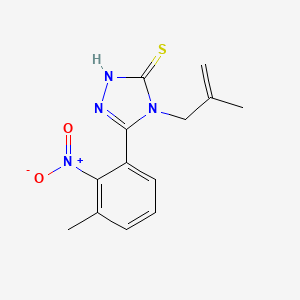

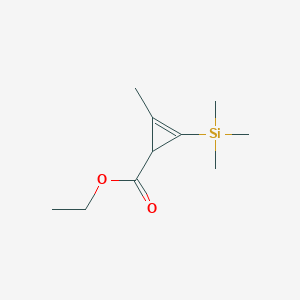

4-Hydroxy-4-isopropylcyclohexanone, also known as 4-hydroxy-4-(propan-2-yl)cyclohexan-1-one, is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanone ring with an isopropyl group and a hydroxyl group attached to the same carbon . The InChI code for this compound is 1S/C9H16O2/c1-7(2)9(11)5-3-8(10)4-6-9/h7,11H,3-6H2,1-2H3 .Aplicaciones Científicas De Investigación

1. Molecular and Crystal Structure Analysis

The molecular and crystal structures of derivatives of 4-hydroxy-4-isopropylcyclohexanone, like the 4′-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, have been extensively studied using X-ray diffraction analysis. These studies provide valuable insights into the molecular geometry, including asymmetrical chair conformations and hydrogen bonding, which are crucial in the field of crystallography and material science (Kutulya et al., 2008).

2. Synthesis of Spirocyclic Compounds

4-Isopropylcyclohexanone, a related compound, is used in the stereoselective synthesis of spirocyclic compounds, demonstrating its importance in organic synthesis. The methodology includes a radical cascade and 1,5-hydrogen transfer, showcasing the compound's utility in creating complex molecular architectures (Lachia et al., 2005).

3. Enantioselective Deprotonation

The deprotonation of derivatives of 4-hydroxycyclohexanone, a structurally similar compound, with chiral lithium amides has been studied. The research focuses on achieving enantioselectivity in chemical reactions, contributing to the field of asymmetric synthesis (Majewski & Mackinnon, 1994).

4. Conformational Analysis in Organic Chemistry

Esters of 4-hydroxycyclohexanone have been synthesized and analyzed using NMR spectroscopy. This research assists in understanding the conformational equilibria in organic molecules, which is significant for the development of pharmaceuticals and materials science (Kleinpeter et al., 2012).

5. Green Chemistry Applications

Studies have demonstrated the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol using activated carbon-supported rhodium catalysts in supercritical carbon dioxide. This showcases the application of this compound in green chemistry and environmentally friendly processes (Hiyoshi et al., 2012).

6. Study

of Lipid Peroxidation Products4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation and structurally related to this compound, has been extensively researched. This compound is significant in understanding the chemical basis of oxidative stress and its biological implications, particularly in inflammatory conditions and atherosclerosis (Spickett, 2013).

7. Catalysis and Chemical Synthesis

The compound's derivatives are used in various catalytic processes. For instance, the selective hydrogenation of phenol to cyclohexanone, a critical intermediate in chemical industry, has been studied. This illustrates the role of this compound and its derivatives in catalytic applications and industrial chemistry (Wang et al., 2011).

Propiedades

IUPAC Name |

4-hydroxy-4-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)9(11)5-3-8(10)4-6-9/h7,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPCNBBOCLLRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(=O)CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B3382359.png)

![1-({2-[(1-Cyanocyclohexyl)amino]ethyl}amino)cyclohexanecarbonitrile](/img/structure/B3382371.png)

![3-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382374.png)

![Bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3382393.png)

![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)

![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)